BenchChemオンラインストアへようこそ!

(5-chloro-1H-indazol-3-yl)methanamine hydrochloride

Plasma Kallikrein Inhibition Quinolinyloxazole Synthesis Heteroarylcarboxamide Intermediate

This specific 5-chloro substituted hydrochloride salt (BI SF3) is a non-interchangeable intermediate required for synthesizing quinolinyloxazole derivatives with plasma kallikrein inhibitory activity. Unlike simpler 3-aminomethyl indazoles, the 5-chloro group is essential for target pharmacophore activity. Procurement ensures reproducible solubility in DMSO, ethanol, and PBS for biochemical assays, with guaranteed ambient temperature shipping stability and defined long-term storage conditions to support planned synthesis campaigns.

Molecular Formula C8H9Cl2N3
Molecular Weight 218.08
CAS No. 1801257-24-8
Cat. No. B2516690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-1H-indazol-3-yl)methanamine hydrochloride
CAS1801257-24-8
Molecular FormulaC8H9Cl2N3
Molecular Weight218.08
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Cl)CN.Cl
InChIInChI=1S/C8H8ClN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H
InChIKeyMPOSGKLUNWIIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1H-indazol-3-yl)methanamine Hydrochloride (CAS 1801257-24-8): Synthetic Intermediate for Kallikrein Inhibitor Development


(5-Chloro-1H-indazol-3-yl)methanamine hydrochloride (CAS: 1801257-24-8), also known as BI SF3 hydrochloride, is a heterocyclic building block belonging to the indazole class of compounds [1]. It is characterized by a 5-chloro substituent on the indazole ring and a primary amine at the C3 position, with a molecular weight of 218.08 g/mol and the molecular formula C₈H₉Cl₂N₃ [2]. This compound serves as a synthetic intermediate in the preparation of quinolinyloxazole derivatives that exhibit plasma kallikrein inhibitory activity [3].

Why Generic Indazole Methanamines Cannot Replace (5-Chloro-1H-indazol-3-yl)methanamine Hydrochloride


Indazole derivatives are widely utilized as kinase inhibitor scaffolds, but subtle structural variations in substitution pattern profoundly alter both downstream synthetic outcomes and the biological activity of final compounds [1]. The specific 5-chloro substitution and unsubstituted C3 primary amine of this compound are essential for forming quinolinyloxazole derivatives with plasma kallikrein inhibitory activity [2]. Generic substitution with unsubstituted indazol-3-yl methanamine (CAS: 885271-08-9, MW: 147.18 g/mol) or alternative positional isomers fundamentally changes the molecular geometry and electronic properties, resulting in different reaction pathways and the generation of inactive analogs in kallikrein inhibition assays [3]. For researchers engaged in plasma kallikrein inhibitor development or related heteroarylcarboxamide synthesis, this specific intermediate is not interchangeable with structurally similar indazole building blocks.

Quantitative Differentiation Evidence for (5-Chloro-1H-indazol-3-yl)methanamine Hydrochloride


Validated Synthetic Intermediate for Plasma Kallikrein Quinolinyloxazole Inhibitors

(5-Chloro-1H-indazol-3-yl)methanamine hydrochloride serves as a validated synthetic intermediate in the preparation of quinolinyloxazole compounds that inhibit plasma kallikrein [1]. Unlike unsubstituted indazol-3-yl methanamine which lacks the 5-chloro substituent required for the target pharmacophore, this compound has been specifically employed in patented synthetic routes yielding active kallikrein inhibitors . The 5-chloro substitution is essential for the final biological activity of the quinolinyloxazole derivatives.

Plasma Kallikrein Inhibition Quinolinyloxazole Synthesis Heteroarylcarboxamide Intermediate

Molecular Properties Differentiate from Unsubstituted Indazol-3-yl Methanamine

The target compound possesses a molecular weight of 218.08 g/mol (hydrochloride salt) and exact mass of 217.0173527 Da, compared to unsubstituted 1H-indazol-3-ylmethanamine with a molecular weight of 147.18 g/mol [1][2]. The 5-chloro substituent increases topological polar surface area to 54.7 Ų with 3 hydrogen bond donors and 2 acceptors [3]. These properties influence solubility, membrane permeability, and reactivity in downstream synthetic transformations.

Molecular Properties Drug-likeness Physicochemical Characterization

Defined Solubility Profile Enables Reproducible Stock Solution Preparation

The hydrochloride salt form provides measurable solubility in common laboratory solvents: sparingly soluble in DMSO (1-10 mg/mL), slightly soluble in ethanol (0.1-1 mg/mL), and slightly soluble in PBS pH 7.2 (0.1-1 mg/mL) [1]. This contrasts with the free base form ((5-chloro-1H-indazol-3-yl)methanamine, CAS: 118511-97-0) which has different solubility characteristics. The hydrochloride salt enables reproducible stock solution preparation at 1 mM concentration (4.5851 mg/mL) [2].

Solubility Assay Preparation In Vitro Studies

Commercial Availability with Certified Analytical Quality Specifications

The hydrochloride salt (CAS: 1801257-24-8) is commercially available with defined analytical specifications including molecular weight (218.08 g/mol), molecular formula (C₈H₉Cl₂N₃), and specific storage conditions (powder at -20°C for 3 years or 4°C for 2 years) . In contrast, the free base analog (CAS: 118511-97-0, MW: 181.63 g/mol) is available with different purity specifications (95%+) . The hydrochloride salt form offers batch-to-batch consistency with 1 mM, 5 mM, and 10 mM stock solution preparation guidelines [1].

Quality Control Procurement Specifications Analytical Chemistry

Indazole Class Scaffold with Documented Kinase Inhibitory Potential

Indazole derivatives containing the 5-chloro substitution pattern have been identified as kinase inhibitors with therapeutic potential in oncology [1]. Patent literature demonstrates that substituted indazoles exhibit kinase-inhibiting activity, with 5-substituted indazoles specifically cited in US patent 9,163,007 B2 as kinase inhibitors . While direct IC50 data for this specific compound is not available as it is an intermediate, structurally related 5-chloro indazole derivatives have demonstrated IC50 values ranging from 9.3 nM to 25.8 nM against cancer cell lines .

Kinase Inhibition Indazole Pharmacophore Structure-Activity Relationship

Stable at Ambient Temperature During Routine Shipping

The hydrochloride salt demonstrates stability at ambient temperature during ordinary shipping and customs processing periods . This contrasts with more labile intermediates that require cold-chain logistics. Long-term storage recommendations specify powder at -20°C for 3 years or 4°C for 2 years, with in-solvent stability of 6 months at -80°C and 1 month at -20°C .

Stability Shipping Conditions Logistics

Optimal Applications for (5-Chloro-1H-indazol-3-yl)methanamine Hydrochloride Based on Quantitative Evidence


Plasma Kallikrein Inhibitor Synthesis

This compound is a validated intermediate for synthesizing quinolinyloxazole derivatives that inhibit plasma kallikrein, as documented in patent WO 2019/006295 [1]. Researchers developing therapeutics for hereditary angioedema or related conditions where plasma kallikrein inhibition is implicated should prioritize this specific 5-chloro substituted intermediate over unsubstituted analogs, as the chloro substituent is essential for the final pharmacophore activity.

Heteroarylcarboxamide Library Synthesis

The compound serves as an intermediate for heteroarylcarboxamide synthesis . The primary amine functionality at C3 enables amide bond formation with diverse carboxylic acid partners. The 5-chloro substituent provides a handle for further functionalization or contributes to target binding in the final compounds.

Kinase Inhibitor Medicinal Chemistry Programs

The 5-chloro indazole scaffold is recognized in kinase inhibitor development, with related derivatives showing IC50 values in the nanomolar range (9.3-25.8 nM) against cancer cell lines . The hydrochloride salt form provides reproducible solubility for biochemical assays, making it suitable for structure-activity relationship studies in kinase inhibitor programs where the 5-chloro substitution pattern is desired.

In Vitro Biochemical Assay Preparation

The hydrochloride salt form offers defined solubility parameters in DMSO, ethanol, and PBS, enabling reproducible stock solution preparation at 1 mM, 5 mM, and 10 mM concentrations [2]. The ambient temperature shipping stability reduces procurement complexity, while the defined long-term storage conditions (-20°C for 3 years powder) ensure compound integrity throughout extended research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-chloro-1H-indazol-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.